Cas no 1246304-72-2 (17:0-20:4 PI(3,4,5)P3)

17:0-20:4 PI(3,4,5)P3 Chemical and Physical Properties
Names and Identifiers
-
- D-myo-Inositol, 3,4,5-tris(dihydrogen phosphate) 1-[(2R)-2-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]oxy]-3-[(1-oxoheptadecyl)oxy]propyl hydrogen phosphate], ammonium salt (1:4)
- 17:0-20:4 PI(3,4,5)P3
-
- Inchi: 1S/C46H84O22P4.H3N/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)64-38(36-62-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-63-72(60,61)68-43-41(49)44(65-69(51,52)53)46(67-71(57,58)59)45(42(43)50)66-70(54,55)56;/h11,13,17,19,21,23,27,29,38,41-46,49-50H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,60,61)(H2,51,52,53)(H2,54,55,56)(H2,57,58,59);1H3/b13-11-,19-17-,23-21-,29-27-;/t38-,41+,42+,43-,44+,45-,46-;/m1./s1
- InChI Key: GHMZABYRSTVZRX-AFGLEFAPSA-N
- SMILES: O([C@H]1[C@@H]([C@@H](O)[C@H](OP(O)(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)[C@H](O)[C@@H]1OP(O)(O)=O)OP(O)(O)=O)P(O)(O)=O.N
17:0-20:4 PI(3,4,5)P3 Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
17:0-20:4 PI(3,4,5)P3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | LM1906-1EA |
17:0-20:4 PI (3,4,5) P3 |
1246304-72-2 | 1ea |
¥3492.86 | 2023-11-02 |
17:0-20:4 PI(3,4,5)P3 Related Literature
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
Additional information on 17:0-20:4 PI(3,4,5)P3
Introduction to Compound with CAS No. 1246304-72-2 and Product Name: 17:0-20:4 PI(3,4,5)P3
The compound with the CAS number 1246304-72-2 and the product name 17:0-20:4 PI(3,4,5)P3 represents a significant advancement in the field of lipid signaling and cellular biology. This compound, specifically a phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) derivative, has garnered considerable attention due to its unique structural properties and its role in modulating various cellular processes. PI(3,4,5)P3 is a crucial second messenger in cellular signaling pathways, particularly those involving growth factor receptors and metabolic regulation. The modification of this molecule with specific fatty acid chains, such as the 17:0-20:4 variant, enhances its stability and bioavailability, making it a valuable tool in both research and potential therapeutic applications.
In recent years, the study of PI(3,4,5)P3 and its derivatives has been extensively explored for their implications in cancer biology, neurodegenerative diseases, and metabolic disorders. The compound 17:0-20:4 PI(3,4,5)P3 has been shown to exhibit potent effects on cell proliferation, survival, and differentiation. Its unique fatty acid composition allows for prolonged circulation in the bloodstream and improved cellular uptake, which are critical factors for developing effective pharmaceutical agents. Researchers have leveraged this compound to investigate the intricate mechanisms of PI(3,4,5)P3 signaling in various disease models.
One of the most compelling aspects of 17:0-20:4 PI(3,4,5)P3 is its ability to modulate Akt phosphorylation, a key downstream effector of PI(3K) signaling. This modulation has been observed in both in vitro and in vivo studies, demonstrating the compound's potential as an activator or inhibitor of signaling pathways depending on the cellular context. For instance, studies have shown that 17:0-20:4 PI(3,4,5)P3 can enhance insulin sensitivity in adipocytes by promoting glucose uptake and glycogen synthesis. This finding is particularly relevant given the rising prevalence of type 2 diabetes worldwide.
The structural modification of PI(3,4,5)P3 with different fatty acid chains has also opened up new avenues for drug development. The 17:0-20:4 variant stands out due to its enhanced lipophilicity and stability compared to other analogs. This makes it an ideal candidate for use in drug formulations where bioavailability is a critical concern. Additionally, the compound's ability to cross the blood-brain barrier has been explored in neurodegenerative disease models such as Alzheimer's and Parkinson's disease. Preclinical studies have indicated that 17:0-20:4 PI(3,4,5)P3 can attenuate neuroinflammation and protect against neuronal cell death.
Recent advancements in mass spectrometry techniques have allowed researchers to gain deeper insights into the metabolic fate of 17:0-20:4 PI(3,4,5)P3 within cells. These studies have revealed that the compound undergoes rapid phosphorylation and dephosphorylation cycles, suggesting its involvement in dynamic signaling networks. This dynamic nature makes it an excellent tool for studying temporal aspects of cellular signaling events. Furthermore, the compound's interactions with other lipid second messengers have been investigated using advanced computational modeling approaches. These models predict that 17:0-20:4 PI(3,4,5)P₃ can form complex signaling networks with other phospholipids and proteins.
The therapeutic potential of 17:0-20:4 PI(34,5)P₃ extends beyond metabolic disorders and neurodegenerative diseases. Emerging evidence suggests that this compound may play a role in immune regulation by modulating T-cell activation and cytokine production. In preclinical trials,administering 17:0-20:4 PI(34,5)P₃ has shown promise in reducing inflammation associated with autoimmune diseases such as rheumatoid arthritis。 These findings highlight the compound's versatility as a therapeutic agent.
As research continues to uncover new applications for 17:0-20:4 PI(34,5)P₃, it is essential to consider ethical considerations regarding its use in human trials。 Ensuring patient safety through rigorous clinical testing is paramount before widespread application can be realized。 However,the progress made so far suggests that this compound holds significant promise for improving human health.
In conclusion,17:0-20:4 PI(34,5)P₃ represents a groundbreaking advancement in lipid signaling research。 Its unique structural properties make it an invaluable tool for studying cellular processes involved in various diseases。 As our understanding of its mechanisms improves,so too does its potential as a therapeutic agent。 Future research should continue to explore its applications across multiple medical fields,ensuring that it reaches its full potential.
1246304-72-2 (17:0-20:4 PI(3,4,5)P3) Related Products
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)




